N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Overview
Description
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of furan, thiophene, oxazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the oxazole and sulfonamide moieties. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of kinases, modulation of oxidative stress, and interference with microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Furan-2-yl-4-thiophen-2-yl-butane-1,4-dione: Shares the furan and thiophene moieties but lacks the oxazole and sulfonamide groups.
Thiophene Derivatives: Compounds like Tipepidine and Dorzolamide contain the thiophene nucleus and exhibit various biological activities.
Uniqueness
N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C15H16N2O5S2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C15H16N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-7-12(18)14-6-11(8-23-14)13-4-3-5-21-13/h3-6,8,12,16,18H,7H2,1-2H3 |
InChI Key |
DULFGGBIMMOLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O |
Origin of Product |
United States |
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